molecular formula C6H15N3O B1609109 2-(Diethylamino)-N'-hydroxyacetimidamide CAS No. 89599-94-0

2-(Diethylamino)-N'-hydroxyacetimidamide

Cat. No. B1609109
CAS RN: 89599-94-0
M. Wt: 145.2 g/mol
InChI Key: HZXULNVBFPVHLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(Diethylamino)-N’-hydroxyacetimidamide” is a chemical compound. It is used as a corrosion inhibitor in steam and condensate lines by neutralizing carbonic acid and scavenging oxygen . It is also used for the synthesis of drugs in the pharmaceutical industry and as a catalyst for the synthesis of polymers in the chemical industry .

Scientific Research Applications

Arylsulfonamidothiazoles as Antidiabetic Drugs

A novel class of antidiabetic drugs, arylsulfonamidothiazoles, has been introduced, targeting the selective inhibition of the 11beta-hydroxysteroid dehydrogenase type 1 enzyme. This mechanism attenuates hepatic gluconeogenesis, indicating the compound's potential for treating type 2 diabetes. Notably, a derivative demonstrated potent inhibition of human 11beta-HSD1, showcasing its therapeutic promise (Barf et al., 2002).

Biomimetic Nano-Hydroxyapatite Composites

Research into biomimetic composites has leveraged compounds like 2-(Diethylamino)-N'-hydroxyacetimidamide to develop nano-hydroxyapatite/poly(hexamethylene adipamide) composites. These materials mimic the structural and mechanical properties of natural bone, suggesting their application in bone repair and replacement technologies (Wang et al., 2002).

Advanced Oxidation/Reduction Processes

The degradation pathways of N,N'-Diethyl-m-toluamide (DEET) were explored to understand its fate in aquatic systems. This study provides insights into advanced oxidation/reduction processes for controlling contaminants like DEET in surface water, highlighting the importance of understanding chemical interactions for environmental management (Song et al., 2009).

Synthesis and Anticancer Activity of Schiff Bases

Schiff bases containing diethylamino groups have been synthesized and characterized for their anticancer activity. These compounds demonstrated potential in drug-DNA interactions, highlighting their utility in designing new therapeutic agents for cancer treatment (Uddin et al., 2020).

Hydrogel Nanoparticles for Drug Delivery

Alginic acid-poly(2-(diethylamino)ethyl methacrylate) nanoparticles have been developed for drug delivery applications. Their preparation in an aqueous medium without surfactants or organic solvents, and their ability to encapsulate and release drugs in a controlled manner, underscore their potential as carriers for labile drugs (Guo et al., 2007).

Safety and Hazards

The safety data sheet for a related compound, Diethylamine, indicates that it is highly flammable and toxic if swallowed. It can cause severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-(diethylamino)-N'-hydroxyethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3O/c1-3-9(4-2)5-6(7)8-10/h10H,3-5H2,1-2H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXULNVBFPVHLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Diethylamino)-N'-hydroxyacetimidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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